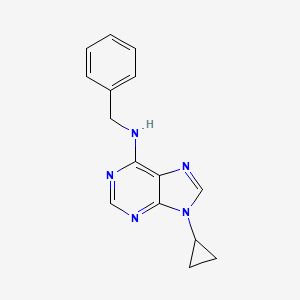![molecular formula C15H14FN5 B6443054 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 2640846-59-7](/img/structure/B6443054.png)
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is a useful research compound. Its molecular formula is C15H14FN5 and its molecular weight is 283.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.12332363 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine, also known as Bomedemstat, is the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66) . LSD1 is an oxidizing enzyme that mediates the demethylation of lysine 4 of histone H3 (H3K4), a process known as an epigenetic mark .
Mode of Action
Bomedemstat inhibits LSD1 in an irreversible manner . LSD1 coordinates with flavine adenine dinucleotide (FAD), a co-factor essential for the oxidative demethylation reaction . The first step in the catalytic reaction of LSD1 involves the abstraction of a hydride from the target methyl of the H3K4 sidechain N-methyl by the oxidized state of a non-covalently bound FAD prosthetic group at the LSD1 active site . This results in a stabilized methylene iminium ion, which is then hydrolyzed by a water molecule to give an unstable vicinal terminal hydroxyl amine . This rapidly decomposes to yield the demethylated lysine H3K4 molecule and formaldehyde .
Biochemical Pathways
The inhibition of LSD1 by Bomedemstat affects the demethylation of H3K4, a key process in the regulation of gene expression . The demethylation of H3K4 by LSD1 is generally associated with the repression of DNA transcription .
Result of Action
The inhibition of LSD1 by Bomedemstat and the subsequent changes in the methylation state of H3K4 can lead to alterations in gene expression . These changes at the molecular level can have significant downstream effects at the cellular level, potentially influencing cell differentiation, proliferation, and survival .
生化学分析
Cellular Effects
The effects of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. This modulation can lead to changes in gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity. Exceeding this range can lead to detrimental outcomes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
9-cyclopropyl-N-[(2-fluorophenyl)methyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c16-12-4-2-1-3-10(12)7-17-14-13-15(19-8-18-14)21(9-20-13)11-5-6-11/h1-4,8-9,11H,5-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYQVNXTJHGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6442975.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443003.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443009.png)
![6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one](/img/structure/B6443014.png)
![4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443019.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B6443030.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443032.png)
![2-cyclopropyl-4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443035.png)
![9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443040.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443043.png)
![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B6443051.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443064.png)
![8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443068.png)
